3-Fluoro-6-hydrazinylpyridazine hydrochloride
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Overview
Description
3-Fluoro-6-hydrazinylpyridazine hydrochloride is a chemical compound with the molecular formula C4H6ClFN4 and a molecular weight of 164.57 g/mol . It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals . The compound is known for its unique structure, which includes a fluorine atom and a hydrazinyl group attached to a pyridazine ring .
Preparation Methods
The synthesis of 3-Fluoro-6-hydrazinylpyridazine hydrochloride typically involves the reaction of 3-fluoropyridazine with hydrazine under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions and purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
3-Fluoro-6-hydrazinylpyridazine hydrochloride undergoes various chemical reactions, including:
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Fluoro-6-hydrazinylpyridazine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Fluoro-6-hydrazinylpyridazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity . The fluorine atom enhances the compound’s stability and bioavailability, allowing it to effectively reach its targets . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Fluoro-6-hydrazinylpyridazine hydrochloride can be compared with other similar compounds, such as:
3-Fluoropyridazine: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
6-Hydrazinylpyridazine: Does not contain the fluorine atom, resulting in different chemical and biological properties.
3-Chloro-6-hydrazinylpyridazine: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and stability.
The uniqueness of this compound lies in its combination of a fluorine atom and a hydrazinyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C4H6ClFN4 |
---|---|
Molecular Weight |
164.57 g/mol |
IUPAC Name |
(6-fluoropyridazin-3-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C4H5FN4.ClH/c5-3-1-2-4(7-6)9-8-3;/h1-2H,6H2,(H,7,9);1H |
InChI Key |
JQWMHIAOGQAHJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1NN)F.Cl |
Origin of Product |
United States |
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